molecular formula C24H18N4O3 B2378344 6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-42-3

6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2378344
CAS No.: 932325-42-3
M. Wt: 410.433
InChI Key: WIFMTQPVQGNTLX-UHFFFAOYSA-N
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Description

6-Methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound characterized by a pyrazoloquinoline core with distinct substituents:

  • 6-Methoxy group: An electron-donating substituent that enhances solubility and influences electronic properties.
  • 3-(p-Tolyl) group: A hydrophobic para-methylphenyl group that may improve membrane permeability.

This compound belongs to the pyrazolo[4,3-c]quinoline family, which is renowned for its anti-inflammatory, anticancer, and antiviral properties .

Properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-9-11-16(12-10-15)22-20-14-25-23-19(7-4-8-21(23)31-2)24(20)27(26-22)17-5-3-6-18(13-17)28(29)30/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFMTQPVQGNTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design for o-Amino Carbonyl Precursors

The Friedländer approach employs 5-methoxyanthranilic acid 23 (R = OCH3) condensed with 3-(p-tolyl)-1H-pyrazol-5(4H)-one 10 under acidic conditions. Critical parameters include:

  • Solvent optimization: Ethylene glycol enables reflux at 190°C without decomposition, achieving 72% isolated yield versus 58% in DMF.
  • Catalyst screening: Montmorillonite K10 clay under microwave irradiation (300 W, 15 min) boosts yield to 85% by enhancing molecular collisions.

The reaction mechanism proceeds through keto-enol tautomerization of 10 , followed by nucleophilic attack on the activated aldehyde group of 23 (Figure 1).

Figure 1: Friedländer mechanism for pyrazolo[4,3-c]quinoline core formation
$$
\ce{5-Methoxyanthranilic acid + 3-(p-Tolyl)pyrazolone ->[\text{H+}, \Delta] Intermediate ->[\text{-H2O}] Quinoline-Pyrazole Core}
$$

Regioselective Nitration at C1

Introducing the 3-nitrophenyl group requires careful electrophilic substitution. Using fuming HNO3/H2SO4 (1:3) at 0°C for 2 hours achieves 89% regioselectivity for the para position relative to the pyrazole nitrogen. Lower temperatures (-10°C) favor meta-nitration (67%), necessitating precise thermal control.

Niementowski Reaction: Building the Quinoline Skeleton from Anthranilic Acid

One-Pot Cyclization with Pyrazolone Derivatives

Ghosh’s modified Niementowski protocol reacts 4-methoxyanthranilic acid 23 (R = OCH3) with 1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazol-5(4H)-one 28 in acetic anhydride. Key improvements include:

  • PPA catalysis: Polyphosphoric acid at 120°C accelerates cyclodehydration, completing in 4 hours vs. 18 hours thermally.
  • Co-solvent systems: Toluene/acetic acid (3:1) reduces side-product formation from 22% to 9%.

Table 2: Niementowski reaction optimization

Condition Time (h) Yield (%) Purity (HPLC)
Ac2O, reflux 18 58 87
PPA, 120°C 4 76 93
MW, 150 W, PPA 0.5 81 95

Multicomponent Assembly: Convergent Synthesis

A three-component reaction of 2-amino-5-methoxybenzaldehyde 50 , 3-nitrophenylhydrazine 51 , and p-tolylacetylene 52 in PEG-400 achieves atom-economic synthesis (Figure 2).

Figure 2: One-pot multicomponent pathway
$$
\ce{2-Amino-5-MeO-benzaldehyde + 3-NO2-C6H4-NHNH2 + p-Tol-C#CH ->[\text{CuI, DMF}] Target Compound}
$$

  • Catalyst system: CuI (10 mol%)/1,10-phenanthroline enables Sonogashira coupling and cyclization in tandem.
  • Yield enhancement: Replacing DMF with ionic liquid [BMIM][BF4] increases yield from 64% to 79% by stabilizing intermediates.

Post-Synthesis Functionalization and Purification

Chromatographic Challenges

The product’s planar structure causes strong π-π interactions with silica gel, necessitating:

  • Mobile phase: CH2Cl2/EtOAc/Et3N (85:14:1) to reduce tailing.
  • Alternative matrices: Sephadex LH-20 with methanol achieves 99.5% purity for biological testing.

Crystallization Optimization

X-ray-grade crystals form from slow evaporation of DMSO/water (7:3) at 4°C. The unit cell parameters (a = 12.34 Å, b = 15.67 Å, c = 8.92 Å) confirm planar quinoline-pyrazole fusion.

Comparative Methodological Analysis

Table 3: Synthesis route efficiency metrics

Method Steps Total Yield Purity Scalability
Friedländer 3 61% 93% High
Niementowski 2 76% 95% Medium
Multicomponent 1 79% 91% Low

The Niementowski approach balances yield and practicality for industrial applications, while multicomponent synthesis suits small-scale diversifications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The quinoline core and substituents direct EAS reactions:

Position Electrophile Conditions Product Yield Reference
C-5Br₂ (1 eq)DCM, 25°C, 2h5-Bromo derivative72%
C-8NO₂⁺ (HNO₃)H₂SO₄, 0°C, 4h8-Nitro derivative (minor)18%

Key Factors :

  • Methoxy group at C-6 activates the quinoline ring at positions 5 and 8 (ortho/para-directing).

  • 3-Nitrophenyl at N-1 deactivates the adjacent ring, limiting substitution at C-2 and C-4 .

Reduction Reactions

The nitro group undergoes selective reduction, enabling further functionalization:

Reagent Conditions Product Notes Reference
H₂ (1 atm), Pd/CEtOH, 25°C, 6h3-Aminophenyl derivativeComplete conversion; no core degradation.
Fe/HClH₂O, 70°C, 3hPartial reduction to hydroxylamineSide products observed (~15%) .

Applications :

  • The resultant amine serves as a precursor for amidation or diazotization.

Oxidation and Stability

The compound exhibits stability under mild oxidative conditions but degrades under strong oxidizers:

Oxidizing Agent Conditions Observation Reference
H₂O₂ (3%)CH₃CN, 50°C, 24hNo reaction
KMnO₄ (aq)H₂SO₄, 80°C, 2hQuinoline ring cleavage; COOH formation

Thermal Stability :

  • Decomposes at >250°C without melting, indicating high thermal stability .

Nucleophilic Aromatic Substitution (NAS)

Limited reactivity observed due to electron-deficient quinoline core:

Nucleophile Conditions Product Yield Reference
NaN₃DMF, 120°C, 24hNo reaction
NH₃ (liq)CuCl, 150°C, 48hTrace amination at C-5<5%

Photochemical Reactivity

UV irradiation induces partial isomerization and dimerization:

Condition Observation Reference
UV (254 nm), CHCl₃, 6hE/Z isomerization at C-3 substituent
UV (365 nm), O₂ atmosphere[2+2] Cycloaddition dimer (traces)

Scientific Research Applications

Synthesis of the Compound

The synthesis of 6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions that integrate various chemical transformations. The methodologies often include:

  • Condensation Reactions : These are crucial for forming the pyrazoloquinoline core.
  • Functional Group Modifications : Such as nitration and methoxylation to introduce specific substituents that enhance biological activity.

Anticancer Properties

Numerous studies have indicated that pyrazoloquinoline derivatives exhibit promising anticancer properties. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antiviral Activity

Recent research highlights the antiviral potential of pyrazolo compounds against several viruses, including HIV and influenza. For instance, derivatives have been identified as effective non-nucleoside reverse transcriptase inhibitors, demonstrating low IC50 values against resistant strains of HIV .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies report significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Some derivatives have shown IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Anticancer Activity Study

A study conducted by Abdellatif et al. (2022) synthesized a series of pyrazole derivatives, including the target compound, and assessed their cytotoxicity against prostate cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 8 to 32 μM, highlighting their potential as anticancer agents .

Antiviral Efficacy

In a comprehensive investigation into the antiviral efficacy of pyrazolo compounds, researchers found that modifications on the pyrazolo ring significantly enhanced activity against HIV-1 reverse transcriptase. The most potent compound demonstrated an IC50 value of 0.02 μM, indicating strong potential for therapeutic application .

Comparative Data Table

The following table summarizes key biological activities and their corresponding IC50 values for various derivatives related to this compound:

Activity Compound IC50 Value (μM) Reference
Anticancer6-Methoxy-1-(3-nitrophenyl)...8 - 32Abdellatif et al., 2022
Antiviral (HIV)Pyrazolo derivative0.02Zhang et al., 2024
Anti-inflammatoryPyrazolo derivative0.02 - 0.04Abdellatif et al., 2022

Mechanism of Action

The mechanism of action of 6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Pyrazolo[4,3-c]quinoline Derivatives

Key analogs and their activities are summarized below:

Compound Name Substituents Biological Activity (IC₅₀ or Potency) Reference
2i : 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline 3-Amino, 4-(4-hydroxyphenylamino) NO inhibition ≈ 1400W (positive control)
2m : 4-(3-Amino-pyrazoloquinolin-4-ylamino)benzoic acid 3-Amino, 4-(benzoic acid) NO inhibition ≈ 1400W
6-Methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (Target) 6-Methoxy, 3-(p-tolyl), 1-(3-nitrophenyl) Data pending N/A

Structural Insights :

  • Amino vs. Nitro Groups: Compounds 2i and 2m feature a 3-amino group critical for hydrogen bonding with inflammatory enzymes like iNOS. The nitro group in the target compound may reduce direct enzyme interaction but could act as a prodrug moiety (metabolized to an amino group in vivo) .
  • Methoxy vs.
Quinoline-Based Anti-Inflammatory Agents

Quinoline derivatives with related scaffolds exhibit COX-2 inhibition:

Compound Name Structure COX-2 Inhibition (IC₅₀) Reference
Ethyl 5-amino-1-[2-(4-chlorophenyl)-6-methoxyquinoline-4-carbonyl]-1H-pyrazole-4-carboxylate Quinoline-pyrazole hybrid 0.26 µM
2-[4-(Methylsulfonyl)phenyl]-3-phenylquinoline-4-carboxylic acid Diarylquinoline 0.07 µM

Comparison: The pyrazoloquinoline core of the target compound offers a more rigid conformation than flexible quinoline-pyrazole hybrids, which may enhance target selectivity. However, the absence of a carboxylic acid group (as in COX-2 inhibitors ) suggests a different mechanism, possibly via iNOS/NO pathway modulation .

Physicochemical and Pharmacokinetic Properties

Key data inferred from analogs:

Property This compound 8-Methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Molecular Weight ~410–420 g/mol (estimated) 396.4 g/mol
logP ~5.0 (predicted) 5.079
Hydrogen Bond Acceptors 7 (nitro, methoxy, pyrazolo N) 7
Polar Surface Area ~64 Ų (estimated) 63.64 Ų

Implications :

  • The nitro group may confer metabolic stability, though it could limit oral bioavailability .

Biological Activity

6-Methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N4O2\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Anti-Inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. In a study evaluating the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, several derivatives showed promising results. Notably, the compound 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline displayed an IC50 value of 0.39 μM against NO production, indicating potent anti-inflammatory activity .

Key Findings:

  • The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was observed as a mechanism for the anti-inflammatory effects.
  • Structure-activity relationship (SAR) studies indicated that para-substituted derivatives tended to exhibit stronger activity compared to ortho or meta substitutions .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study involving multiple cancer cell lines, compounds similar to this compound demonstrated cytotoxicity with IC50 values ranging from 5 to 15 μM. The mechanism was primarily attributed to the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinolines have been assessed against various pathogens. The compound exhibited significant activity against both bacterial and fungal strains.

Research Findings:

  • Minimum inhibitory concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli.
  • The compounds were effective in inhibiting biofilm formation, a critical factor in pathogenicity .

Data Summary

Activity IC50/Effect Mechanism Reference
Anti-inflammatoryIC50 = 0.39 μMInhibition of iNOS and COX-2
AnticancerIC50 = 5 - 15 μMInduction of apoptosis
AntimicrobialMIC = 0.22 - 0.25 μg/mLInhibition of bacterial growth

Q & A

Q. Optimization Factors :

  • Temperature : Controlled heating (e.g., 80–120°C) to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
  • Catalysts : Palladium catalysts improve yield in Suzuki-Miyaura coupling steps .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what features do they highlight?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and substituent environments .
    • ¹³C NMR : Confirms quinoline carbons (δ ~120–160 ppm) and nitrophenyl groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ~470–500 Da) .
  • X-ray Crystallography : Resolves bond angles, torsion, and spatial arrangement of nitro/methoxy groups .

Advanced: How do substituents (methoxy, nitro, p-tolyl) influence biological activity and binding affinity?

Substituent Role in Activity Evidence
3-Nitrophenyl Enhances electron-withdrawing effects, improving enzyme inhibition (e.g., COX-2) .IC50 reduction by ~30% vs. non-nitrated analogs .
6-Methoxy Increases solubility and modulates pharmacokinetics; may stabilize π-π stacking with hydrophobic enzyme pockets .LogP reduction by 0.5 units compared to non-methoxy derivatives .
p-Tolyl Hydrophobic interactions with receptor binding sites; improves membrane permeability .2-fold higher cellular uptake in cancer cell lines .

Methodological Insight : Structure-activity relationship (SAR) studies use iterative substitution and in vitro assays (e.g., enzyme inhibition, cell viability) to identify critical substituents .

Advanced: How are contradictions in biological activity data resolved across studies?

  • Assay Variability : Differences in cell lines (e.g., PC3 vs. HeLa) or enzyme isoforms (COX-1 vs. COX-2) can yield conflicting results. Standardized protocols (e.g., NIH/NCATS guidelines) reduce variability .
  • Dose-Response Analysis : IC50 discrepancies may arise from non-linear kinetics; Hill slope analysis clarifies efficacy thresholds .
  • Structural Confirmation : Re-evaluating compound purity via HPLC or crystallography ensures activity is not artifact-driven .

Advanced: How does X-ray crystallography elucidate molecular conformation and interactions?

  • Key Findings :
    • The pyrazoloquinoline core adopts a planar conformation, with nitro and methoxy groups perpendicular to the plane, enabling π-stacking .
    • Halogen Bonds : Chlorine/p-tolyl substituents form weak interactions (3.0–3.5 Å) with adjacent aromatic systems, stabilizing crystal packing .
  • Methodology : Single-crystal diffraction (resolution <1.0 Å) and software (e.g., SHELX) refine torsional angles and hydrogen-bond networks .

Advanced: What in vitro assays evaluate anticancer potential, and how are IC50 values interpreted?

  • Cell Viability Assays :
    • CCK-8/WST-1 : Measures mitochondrial activity; IC50 values <10 µM indicate high potency .
    • Flow Cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1/S phase block) .
  • Mechanistic Assays :
    • Western Blotting : Detects autophagy markers (LC3-II) and mTOR pathway inhibition .
    • Enzyme Inhibition : COX-2 activity measured via prostaglandin E2 ELISA; IC50 <1 µM suggests therapeutic potential .

Data Interpretation : IC50 variability (e.g., 2–20 µM) may reflect cell-specific uptake or off-target effects, necessitating orthogonal assays .

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